1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
2’-Deoxy-N3-methyluridine is a nucleoside analog that plays a crucial role in the synthesis of DNA. It is incorporated into the DNA strand by enzymes called thymidylate synthases. This compound has shown significant potential in inhibiting bacterial growth and has been active against marine sponges .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-N3-methyluridine typically involves the methylation of 2’-deoxyuridine. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of 2’-Deoxy-N3-methyluridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent, and reagent concentrations. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxy-N3-methyluridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like hydroxide ions or amines replace the methyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydroxide ions in aqueous solution.
Major Products:
Oxidation: Formation of 2’-Deoxy-N3-methyluracil.
Reduction: Formation of 2’-Deoxy-N3-methyluridine alcohol.
Substitution: Formation of 2’-Deoxy-N3-hydroxyuridine.
Scientific Research Applications
2’-Deoxy-N3-methyluridine has a wide range of applications in scientific research:
Chemistry: Used as a substrate in DNA synthesis studies.
Biology: Investigated for its role in inhibiting bacterial growth and its activity against marine sponges.
Medicine: Explored for its potential therapeutic implications in combating viral infections and certain types of cancer.
Industry: Utilized in the development of nucleic acid-based pharmaceuticals and diagnostic tools
Mechanism of Action
The mechanism of action of 2’-Deoxy-N3-methyluridine involves its incorporation into DNA by thymidylate synthases. This incorporation disrupts the normal DNA synthesis process, leading to inhibition of bacterial growth. The compound targets the DNA synthesis pathway, interfering with the replication and repair mechanisms of the cells .
Comparison with Similar Compounds
2’-Deoxyuridine: A nucleoside analog used in DNA synthesis studies.
N3-Methyluridine: Another methylated nucleoside with similar properties.
2’-Deoxy-2’-fluoro-2’-C-methyluridine: A potent inhibitor of hepatitis C virus RNA replication
Uniqueness: 2’-Deoxy-N3-methyluridine stands out due to its specific methylation at the N3 position, which imparts unique properties such as enhanced stability and specific biological activity. This makes it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-11-8(15)2-3-12(10(11)16)9-4-6(14)7(5-13)17-9/h2-3,6-7,9,13-14H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSLSWUGHMGGCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CN(C1=O)C2CC(C(O2)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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